1,1,2,2-Tetrachloroethane

Description

Properties

IUPAC Name |

1,1,2,2-tetrachloroethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2Cl4/c3-1(4)2(5)6/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPFMBZIOSGYJDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(Cl)Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H2Cl4, Array | |

| Record name | 1,1,2,2-TETRACHLOROETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1568 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,1,2,2-TETRACHLOROETHANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0332 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7021318 | |

| Record name | 1,1,2,2-Tetrachloroethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7021318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

1,1,2,2-tetrachloroethane is a colorless to pale yellow liquid with a sweet odor. Sinks in water. (USCG, 1999), Liquid, Colorless to pale-yellow liquid with a pungent, chloroform-like odor; [NIOSH] Heavy liquid with a sweetish suffocating odor like chloroform; [Merck Index] Clear colorless liquid; [Sigma-Aldrich MSDS], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colorless to pale yellow liquid with a sweet odor., Colorless to pale-yellow liquid with a pungent, chloroform-like odor. | |

| Record name | 1,1,2,2-TETRACHLOROETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1568 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethane, 1,1,2,2-tetrachloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,1,2,2-Tetrachloroethane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/114 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1,1,2,2-TETRACHLOROETHANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0332 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 1,1,2,2-TETRACHLOROETHANE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/1035 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | 1,1,2,2-Tetrachloroethane | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0598.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

295 °F at 760 mmHg (NTP, 1992), 146.0 °C, 146 °C, 295 °F, 296 °F | |

| Record name | 1,1,2,2-TETRACHLOROETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1568 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,1,2,2-TETRACHLOROETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/123 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,1,2,2-TETRACHLOROETHANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0332 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 1,1,2,2-TETRACHLOROETHANE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/1035 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | 1,1,2,2-Tetrachloroethane | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0598.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

less than 0.1 mg/mL at 72 °F (NTP, 1992), For more Solubility (Complete) data for 1,1,2,2-TETRACHLOROETHANE (9 total), please visit the HSDB record page., In water, 2,830 mg/L at 25 °C, In water, 2,900 mg/L at 20 °C., One gram dissolves in 350 mL of water at 25 °C, Soluble in acetone; miscible in ether and ethanol, Miscible with methanol, benzene, petroleum ether, carbon tetrachloride, chloroform, carbon disulfide, dimethylformamide and oils, Solubility in water, g/100ml at 20 °C: 0.29, 0.3% | |

| Record name | 1,1,2,2-TETRACHLOROETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1568 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,1,2,2-TETRACHLOROETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/123 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,1,2,2-TETRACHLOROETHANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0332 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 1,1,2,2-Tetrachloroethane | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0598.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

1.595 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.5953 g/cu cm at 20 °C, Bulk density 13.25 lb/gal at 25 °C, Relative density (water = 1): 1.59, 1.595, (77 °F): 1.59 | |

| Record name | 1,1,2,2-TETRACHLOROETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1568 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,1,2,2-TETRACHLOROETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/123 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,1,2,2-TETRACHLOROETHANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0332 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 1,1,2,2-TETRACHLOROETHANE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/1035 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | 1,1,2,2-Tetrachloroethane | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0598.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

5.79 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 5.79 (Air = 1), Relative vapor density (air = 1): 5.8, 5.79 | |

| Record name | 1,1,2,2-TETRACHLOROETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1568 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,1,2,2-TETRACHLOROETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/123 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,1,2,2-TETRACHLOROETHANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0332 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 1,1,2,2-TETRACHLOROETHANE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/1035 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

5 mmHg at 70 °F ; 6 mmHg at 77 °F (NTP, 1992), 5.74 [mmHg], 5.74 mm Hg at 25 °C, Vapor pressure, Pa at 20 °C: 647, 5 mmHg | |

| Record name | 1,1,2,2-TETRACHLOROETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1568 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,1,2,2-Tetrachloroethane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/114 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1,1,2,2-TETRACHLOROETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/123 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,1,2,2-TETRACHLOROETHANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0332 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 1,1,2,2-TETRACHLOROETHANE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/1035 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | 1,1,2,2-Tetrachloroethane | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0598.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Impurities |

/SRP/: 1,1,1,2-Tetrachloroethane is an impurity found in technical grade 1,1,2,2-tetrachloroethane. | |

| Record name | 1,1,2,2-TETRACHLOROETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/123 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless liquid, Colorless to pale-yellow liquid, Clear liquid, Heavy, mobile liquid | |

CAS No. |

79-34-5 | |

| Record name | 1,1,2,2-TETRACHLOROETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1568 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,1,2,2-Tetrachloroethane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=79-34-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetrachloroethane [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000079345 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetrachloroethane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60912 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethane, 1,1,2,2-tetrachloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,1,2,2-Tetrachloroethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7021318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1,2,2-tetrachloroethane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.089 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TETRACHLOROETHANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1L6BI049XV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1,1,2,2-TETRACHLOROETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/123 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,1,2,2-TETRACHLOROETHANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0332 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 1,1,2,2-TETRACHLOROETHANE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/1035 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Ethane, 1,1,2,2-tetrachloro- | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/KI82D818.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

-33 °F (NTP, 1992), -42.3 °C, Liquid molar volume = 0.105754 cu m/kmol; Heat of fusion at melting point = 9.172X10+06 J/kmol, -42,5 °C, -33 °F | |

| Record name | 1,1,2,2-TETRACHLOROETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1568 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,1,2,2-TETRACHLOROETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/123 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,1,2,2-TETRACHLOROETHANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0332 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 1,1,2,2-TETRACHLOROETHANE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/1035 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | 1,1,2,2-Tetrachloroethane | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0598.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Structure of 1,1,2,2-Tetrachloroethane

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1,2,2-Tetrachloroethane, also known as acetylene tetrachloride, is a dense, colorless, non-flammable liquid with a sweet, chloroform-like odor.[1][2] Historically, it was utilized as a solvent for fats, oils, waxes, and in the manufacturing of other chlorinated hydrocarbons such as trichloroethylene and tetrachloroethylene.[1][3][4] However, due to its toxicity, its use has been significantly curtailed, and it is now primarily encountered as a chemical intermediate in closed systems.[3][5] This guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental methodologies for this compound, tailored for a technical audience.

Chemical Structure and Identification

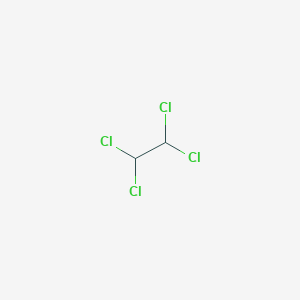

This compound is a halogenated hydrocarbon with the chemical formula C₂H₂Cl₄. Its structure consists of a two-carbon ethane backbone where two chlorine atoms are attached to each carbon atom.

Molecular Structure:

Caption: Molecular structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the tables below.

General and Physical Properties

| Property | Value | Reference |

| Molecular Formula | C₂H₂Cl₄ | [2] |

| Molecular Weight | 167.85 g/mol | [2] |

| Appearance | Colorless to pale yellow liquid | [1][2] |

| Odor | Sweetish, chloroform-like | [1][2] |

| Melting Point | -42.5 °C | [2] |

| Boiling Point | 146.3 °C | [2] |

| Density | 1.586 g/mL at 25 °C | |

| Vapor Density | 5.8 (vs air) | |

| Vapor Pressure | 8 mmHg at 20 °C | |

| Solubility in Water | 2.9 g/L at 20 °C | [6] |

| Solubility in Organic Solvents | Miscible with ethanol, ether, chloroform | [2] |

| Refractive Index (n20/D) | 1.494 |

Spectroscopic Data

| Spectroscopic Technique | Key Features |

| ¹H NMR | Single peak (singlet) around 5.9-6.0 ppm, indicative of the two equivalent protons. |

| ¹³C NMR | Single peak around 75 ppm, corresponding to the two equivalent carbon atoms. |

| FTIR | Characteristic C-H and C-Cl stretching and bending vibrations. |

| Mass Spectrometry | Molecular ion peak and characteristic fragmentation pattern due to the loss of chlorine and HCl. |

Reactivity and Decomposition

This compound is relatively stable under normal conditions but can undergo decomposition and various chemical reactions.

-

Thermal Decomposition: When heated, it decomposes to form trichloroethylene and hydrogen chloride.[2] At higher temperatures (above 600°C), more extensive pyrolysis occurs.[7]

-

Reaction with Bases: In the presence of a strong base, it can generate the highly explosive dichloroacetylene.[2]

-

Hydrolysis: It undergoes slow hydrolysis in water, a process that is faster under neutral to basic conditions, yielding trichloroethylene.[6]

-

Reaction with Metals: In the presence of metals like iron, aluminum, or zinc and boiling water or steam, it can be reduced to 1,2-dichloroethylene.[2]

Experimental Protocols

Determination of Melting Point (ASTM E324)

This method determines the melting range of organic chemicals.

Methodology:

-

Sample Preparation: A small amount of the crystalline solid is placed in a capillary tube. For this compound, this would involve freezing a sample.

-

Apparatus: A melting point apparatus with a heated block and a thermometer or a digital temperature sensor is used.

-

Procedure: The capillary tube is placed in the heating block, and the temperature is raised at a controlled rate.

-

Data Collection: The temperature at which the first drop of liquid appears (initial melting point) and the temperature at which the last crystal melts (final melting point) are recorded to define the melting range.[8][9][10][11][12]

Determination of Boiling Point (ASTM D1120)

This method is used to determine the equilibrium boiling point of liquid chemicals.

Methodology:

-

Apparatus: A round-bottom flask, a condenser, a thermometer or thermocouple, and a heating source are assembled.[13][14][15][16]

-

Procedure: A measured volume of the liquid (e.g., 60 mL) and a few boiling chips are placed in the flask.[16] The liquid is heated to its boiling point, and the vapor is condensed and returned to the flask.

-

Data Collection: The temperature of the boiling liquid is recorded when it remains constant. This temperature is then corrected for atmospheric pressure to obtain the normal boiling point.[14]

Determination of Density (Pycnometer Method)

A pycnometer is a flask with a specific volume used for precise density measurements.[2][17][18][19]

Methodology:

-

Measurement of Pycnometer Mass: The mass of the clean, dry pycnometer is accurately determined.

-

Measurement with a Reference Liquid: The pycnometer is filled with a reference liquid of known density (e.g., distilled water) at a specific temperature, and its mass is measured. This allows for the precise determination of the pycnometer's volume.

-

Measurement with the Sample: The pycnometer is emptied, dried, and then filled with this compound at the same temperature. Its mass is then measured.

-

Calculation: The density of the sample is calculated by dividing the mass of the sample by the volume of the pycnometer.[17][18]

Determination of Water Solubility

Methodology:

-

Sample Preparation: A known volume of distilled water is placed in a container at a constant temperature.

-

Procedure: A known mass or volume of this compound is added to the water. The mixture is agitated vigorously for a prolonged period to ensure equilibrium is reached.[20][21][22][23][24]

-

Separation: The mixture is allowed to stand, and the aqueous phase is carefully separated from any undissolved organic phase.

-

Analysis: The concentration of this compound in the aqueous phase is determined using an analytical technique such as gas chromatography.[22]

Synthesis of this compound

The primary industrial synthesis involves the addition of chlorine to acetylene.[3][4][6][25][26]

Experimental Workflow:

Caption: Synthesis of this compound from Acetylene and Chlorine.

Methodology:

-

Reactor Setup: A reaction vessel equipped with a stirrer, gas inlet, and reflux condenser is charged with a catalyst, such as ferric chloride, and this compound as the solvent.[6]

-

Reactant Introduction: Dry acetylene and chlorine gases are introduced into the reactor at a controlled rate. The reaction is exothermic, and the temperature is maintained by the refluxing solvent.

-

Reaction: The addition reaction proceeds to form this compound.

-

Purification: The product is purified by distillation.

Thermal Decomposition Experimental Workflow

Caption: Thermal Decomposition of this compound.

Methodology:

-

Apparatus: A flow reactor system consisting of a vaporizer, a tube furnace, and a product collection/analysis system (e.g., gas chromatograph-mass spectrometer) is used.[27]

-

Procedure: A carrier gas (e.g., nitrogen) is passed through the vaporizer containing liquid this compound. The resulting gas mixture is then passed through the heated tube furnace.

-

Analysis: The products exiting the furnace are analyzed to identify and quantify the decomposition products at various temperatures.[7][27][28]

Spectroscopic Analysis Protocols

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: A small amount of this compound (typically 5-25 mg for ¹H NMR) is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube.[29][30][31][32][33] The solution should be free of solid particles.[33]

-

Data Acquisition: The NMR spectrum is acquired on a spectrometer, with the instrument locking on the deuterium signal of the solvent.[30]

-

-

Fourier-Transform Infrared (FTIR) Spectroscopy:

-

Sample Preparation: For a neat liquid sample, a thin film is prepared between two salt plates (e.g., NaCl or KBr).[1][5][34][35][36] Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a drop of the liquid directly on the crystal.[5][34]

-

Data Acquisition: A background spectrum of the empty cell or clean ATR crystal is recorded, followed by the spectrum of the sample.[1][35]

-

-

Gas Chromatography-Mass Spectrometry (GC-MS):

-

Sample Preparation: A dilute solution of this compound in a volatile solvent is prepared. For trace analysis in matrices like water, purge and trap or solid-phase microextraction (SPME) techniques can be used to concentrate the analyte.[37][38][39][40][41][42]

-

GC Separation: The sample is injected into the gas chromatograph, where it is vaporized and separated from other components on a capillary column.

-

MS Detection: The separated components are introduced into the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a molecular fingerprint for identification.[38]

-

References

- 1. drawellanalytical.com [drawellanalytical.com]

- 2. che.utah.edu [che.utah.edu]

- 3. atsdr.cdc.gov [atsdr.cdc.gov]

- 4. Page loading... [guidechem.com]

- 5. drawellanalytical.com [drawellanalytical.com]

- 6. This compound: Properties, Production process and Uses_Chemicalbook [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. infinitalab.com [infinitalab.com]

- 9. "ASTM E324: 2023 Organic Chemicals Melting Points Test Method" [bsbedge.com]

- 10. store.astm.org [store.astm.org]

- 11. ASTM E 324 - 2023 - DIN Media [dinmedia.de]

- 12. standards.iteh.ai [standards.iteh.ai]

- 13. laboratuar.com [laboratuar.com]

- 14. store.astm.org [store.astm.org]

- 15. webstore.ansi.org [webstore.ansi.org]

- 16. scribd.com [scribd.com]

- 17. scribd.com [scribd.com]

- 18. scientificlabs.co.uk [scientificlabs.co.uk]

- 19. ised-isde.canada.ca [ised-isde.canada.ca]

- 20. education.com [education.com]

- 21. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 22. backend.orbit.dtu.dk [backend.orbit.dtu.dk]

- 23. Measuring Solubility | Secondaire | Alloprof [alloprof.qc.ca]

- 24. solubilityofthings.com [solubilityofthings.com]

- 25. This compound - Trichloroethylene, Tetrachloroethylene, and Some Other Chlorinated Agents - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 26. This compound - Wikipedia [en.wikipedia.org]

- 27. benchchem.com [benchchem.com]

- 28. issr.edu.kh [issr.edu.kh]

- 29. research.reading.ac.uk [research.reading.ac.uk]

- 30. orgchemboulder.com [orgchemboulder.com]

- 31. scribd.com [scribd.com]

- 32. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 33. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

- 34. researchgate.net [researchgate.net]

- 35. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 36. youtube.com [youtube.com]

- 37. Gas Chromatography–Mass Spectrometry Method for Determination of Biogenic Volatile Organic Compounds Emitted by Plants | Springer Nature Experiments [experiments.springernature.com]

- 38. Gas chromatography-mass spectrometry method for determination of biogenic volatile organic compounds emitted by plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 39. resolvemass.ca [resolvemass.ca]

- 40. dem.ri.gov [dem.ri.gov]

- 41. documents.thermofisher.com [documents.thermofisher.com]

- 42. utsc.utoronto.ca [utsc.utoronto.ca]

A Legacy Solvent: An In-depth Technical Guide to the Historical Uses of 1,1,2,2-Tetrachloroethane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the historical applications of 1,1,2,2-tetrachloroethane as a solvent. Esteemed for its powerful solvency, this chlorinated hydrocarbon played a significant role in various industrial processes throughout the 20th century. However, its use has been largely curtailed due to its significant toxicity. This document delves into its physical and chemical properties, historical industrial applications with detailed experimental protocols, and the timeline of its rise and fall.

Physical and Chemical Properties of this compound

This compound is a dense, colorless, non-flammable liquid with a sweet, chloroform-like odor.[1][2] Its high solvent power for a wide range of organic compounds made it a versatile choice for numerous industrial applications.[3][4] Key physical and chemical properties are summarized in Table 1.

| Property | Value | Reference(s) |

| Molecular Formula | C₂H₂Cl₄ | [3] |

| Molecular Weight | 167.85 g/mol | [5] |

| Appearance | Colorless to pale-yellow liquid | [6] |

| Odor | Sweetish, chloroform-like | [5] |

| Boiling Point | 146.5 °C (295.7 °F; 419.6 K) | [7] |

| Melting Point | -44 °C (-47 °F; 229 K) | [7] |

| Density | 1.59 g/cm³ at 20 °C | [7] |

| Vapor Pressure | 5 mmHg at 20 °C | [7] |

| Solubility in Water | 1 g/350 mL (approximately 2.83 g/L at 25 °C) | [5][7] |

| Solubility in Organics | Miscible with acetone, benzene, chloroform, methanol, ethanol, diethyl ether, petroleum ether, carbon tetrachloride, and carbon disulfide. | [8][9] |

Historical Applications as a Solvent

The primary historical applications of this compound as a solvent spanned several key industries, largely due to its ability to dissolve a wide array of organic materials.

Chemical Intermediate in Synthesis

One of the most significant historical uses of this compound was as a key intermediate in the production of other chlorinated hydrocarbons, most notably trichloroethylene (TCE), tetrachloroethylene (PCE), and 1,2-dichloroethylene.[1][10]

The synthesis of trichloroethylene from this compound was a cornerstone of industrial organochlorine chemistry. The process involves the dehydrochlorination of this compound.

Objective: To produce trichloroethylene via the dehydrochlorination of this compound.

Materials:

-

This compound

-

Aqueous solution of calcium hydroxide (slaked lime) or a solid catalyst such as barium chloride or calcium chloride.

-

Reaction vessel equipped with heating and distillation apparatus.

Procedure:

Method 1: Dehydrochlorination with Calcium Hydroxide

-

Charge a reaction vessel with this compound.

-

Prepare an aqueous solution of calcium hydroxide.

-

Slowly add the calcium hydroxide solution to the this compound with constant agitation.

-

The reaction proceeds according to the following equation: 2 Cl₂CHCHCl₂ + Ca(OH)₂ → 2 ClCH=CCl₂ + CaCl₂ + 2 H₂O[11]

-

The trichloroethylene formed is then separated from the reaction mixture by distillation.

Method 2: Vapor-Phase Catalytic Dehydrochlorination

-

Vaporize this compound.

-

Pass the vapor over a heated catalyst bed of barium chloride or calcium chloride.

-

Maintain the reaction temperature between 300–500 °C.

-

The dehydrochlorination reaction occurs as follows: Cl₂CHCHCl₂ → ClCH=CCl₂ + HCl

-

The resulting trichloroethylene is condensed and collected.

Industrial Cleaning and Degreasing

This compound was a powerful solvent for fats, oils, waxes, and greases, leading to its widespread use as a metal degreaser and in cleaning formulations.[1][8] A common industrial method was vapor degreasing.

Vapor degreasing is a process where a solvent in its vapor state is used to clean and degrease parts.

Objective: To clean metal parts by removing oils, greases, and other soluble contaminants using this compound vapor.

Apparatus:

-

Vapor degreaser unit, typically consisting of a sump for boiling the solvent, a vapor zone, and cooling coils.

Procedure:

-

The this compound in the sump of the degreaser is heated to its boiling point (146.5 °C).

-

A dense vapor of the solvent fills the area above the boiling liquid, up to the level of the cooling coils.

-

The metal parts to be cleaned, which are at a lower temperature, are lowered into the vapor zone.

-

The hot solvent vapor condenses on the cooler surface of the parts, dissolving the oils, greases, and other contaminants.

-

The condensed solvent, now laden with the dissolved soils, drips off the parts and returns to the boiling sump.

-

This process continues until the parts reach the temperature of the vapor, at which point condensation ceases.

-

The clean, dry parts are then slowly removed from the degreaser.

Paint and Varnish Removers

Due to its ability to dissolve a wide range of resins and binders, this compound was a common component in historical paint and varnish remover formulations.[10]

A typical historical paint remover formulation might have included:

-

Primary Solvent: this compound

-

Co-solvents: Alcohols (e.g., methanol, ethanol), ketones (e.g., acetone), or aromatic hydrocarbons to enhance the stripping of specific paint types.

-

Activators: Acids (e.g., formic acid, acetic acid) were sometimes added to improve the stripping power.

-

Thickeners: A substance like cellulose nitrate to create a gel-like consistency, allowing the remover to adhere to vertical surfaces.

-

Evaporation Retardant: Paraffin wax to form a surface film that slows the evaporation of the volatile solvents.

Solvent for Natural and Synthetic Polymers

This compound was recognized for its exceptional ability to dissolve various natural and synthetic polymers.

-

Cellulose Derivatives: It was a widely used solvent for cellulose acetate, particularly in the production of early plastics and photographic films.[7] It was also capable of dissolving cellulose nitrate.[3]

-

Resins, Waxes, and Rubber: It found application as a solvent for a variety of natural resins, waxes, and both natural and chlorinated rubber.[3][12]

Timeline of Use and Decline

The use of this compound as a solvent saw a significant rise in the early to mid-20th century, followed by a sharp decline due to the growing awareness of its severe health risks.

Safety and Toxicology

The decline in the use of this compound is primarily attributed to its high toxicity. It is a potent hepatotoxin, causing liver damage upon acute and chronic exposure.[7] It is also recognized as a potential human carcinogen.[2] Due to these health risks, its use as a solvent in open systems has been largely discontinued and is now primarily restricted to closed-loop systems for chemical synthesis.

Conclusion

This compound was historically a powerful and versatile solvent, integral to many industrial processes. Its excellent solvency for a wide range of materials, from fats and oils to complex polymers, made it an invaluable tool in manufacturing and chemical synthesis. However, its significant health hazards necessitated its replacement with safer alternatives. This guide serves as a technical resource for understanding the historical context of this once-prominent solvent, providing insight into its properties, applications, and the reasons for its eventual decline in use.

References

- 1. atsdr.cdc.gov [atsdr.cdc.gov]

- 2. This compound | CHCl2CHCl2 | CID 6591 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound: Properties, Production process and Uses_Chemicalbook [chemicalbook.com]

- 4. nj.gov [nj.gov]

- 5. atsdr.cdc.gov [atsdr.cdc.gov]

- 6. This compound | Occupational Safety and Health Administration [osha.gov]

- 7. This compound - Wikipedia [en.wikipedia.org]

- 8. This compound - Trichloroethylene, Tetrachloroethylene, and Some Other Chlorinated Agents - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. This compound | 79-34-5 [chemicalbook.com]

- 10. epa.gov [epa.gov]

- 11. youtube.com [youtube.com]

- 12. chemistry-chemists.com [chemistry-chemists.com]

Physical and chemical properties of sym-tetrachloroethane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical and chemical properties of symmetrical (sym-)tetrachloroethane, also known as 1,1,2,2-tetrachloroethane. The information is presented to be a valuable resource for researchers, scientists, and professionals in drug development who may encounter this compound in their work, either as a legacy solvent or as a reference compound.

Physical Properties

sym-Tetrachloroethane is a dense, colorless to pale-yellow liquid with a pungent, chloroform-like odor.[1][2] It is non-flammable and possesses strong solvent capabilities for a wide range of organic compounds.[3]

Quantitative Physical Properties of sym-Tetrachloroethane

| Property | Value | Units | Conditions |

| Molecular Formula | C₂H₂Cl₄ | - | - |

| Molecular Weight | 167.85 | g/mol | - |

| Boiling Point | 146.5 | °C | at 101.325 kPa |

| Melting Point | -44 | °C | - |

| Density | 1.59 | g/cm³ | at 20°C |

| Vapor Pressure | 0.67 | kPa | at 20°C |

| Water Solubility | 2.9 | g/L | at 20°C |

| log Kₒw (Octanol-Water Partition Coefficient) | 2.39 | - | - |

| Refractive Index | 1.494 | - | at 20°C |

Chemical Properties and Reactivity

sym-Tetrachloroethane is relatively stable under normal conditions but can undergo decomposition under specific environmental influences.

Decomposition: It is susceptible to slow decomposition when exposed to air, heat, moisture, and ultraviolet (UV) light.[3] This degradation can lead to the formation of hazardous substances such as trichloroethylene, hydrogen chloride, and phosgene.[3]

Reactivity with Metals: The compound reacts violently with alkali metals like sodium and potassium.[3]

Hydrolysis: In the presence of water, particularly under neutral to basic conditions, sym-tetrachloroethane undergoes hydrolysis. The primary product of this reaction is trichloroethylene.[4] The half-life for hydrolysis at a neutral pH is reported to be in the range of 29 to 102 days.[4]

Photodegradation: In the atmosphere, sym-tetrachloroethane is degraded by reacting with photochemically produced hydroxyl radicals.[5] The estimated half-life for this atmospheric reaction is approximately 54 days.[5]

Chemical Decomposition Pathways of sym-Tetrachloroethane

The following diagram illustrates the primary chemical degradation pathways of sym-tetrachloroethane.

Chemical decomposition pathways of sym-tetrachloroethane.

Toxicological Profile

sym-Tetrachloroethane is recognized as a toxic compound with significant health risks upon exposure through inhalation, ingestion, or skin contact. It is primarily metabolized in the liver by cytochrome P450 enzymes.[6][7] The metabolic process involves both oxidative and reductive pathways, leading to the formation of various metabolites, including dichloroacetic acid, trichloroethanol, and trichloroacetic acid.[8] It is important to note that sym-tetrachloroethane is not known to be involved in any biological signaling pathways in the conventional sense.

Metabolic Pathway of sym-Tetrachloroethane

The diagram below outlines the major metabolic pathway of sym-tetrachloroethane in the body.

Metabolic pathway of sym-tetrachloroethane.

Experimental Protocols

The determination of the physical and chemical properties of sym-tetrachloroethane is conducted following standardized methodologies to ensure accuracy and reproducibility. The following are detailed overviews of the experimental protocols for key properties.

Boiling Point Determination (Adapted from OECD Guideline 103 and ASTM D1078)

The boiling point of sym-tetrachloroethane is determined using the distillation method.

Apparatus:

-

A distillation flask with a side arm.

-

A condenser.[9]

-

A calibrated thermometer or thermocouple.

-

A heating source (e.g., heating mantle).

-

A receiving graduated cylinder.[9]

Procedure:

-

A measured volume of sym-tetrachloroethane is placed in the distillation flask.

-

The apparatus is assembled, ensuring the thermometer bulb is positioned correctly to measure the temperature of the vapor.

-

The flask is heated gently, and the temperature is recorded when the first drop of distillate falls from the condenser.

-

Heating is continued at a steady rate, and the temperature range over which the liquid distills is recorded.

-

The observed boiling point is corrected to standard atmospheric pressure.

Melting Point Determination (Adapted from OECD Guideline 102)

The melting point is determined using the capillary tube method.

Apparatus:

-

A melting point apparatus with a heating block and a thermometer or a digital temperature sensor.

-

Glass capillary tubes, sealed at one end.

Procedure:

-

A small amount of solidified sym-tetrachloroethane is introduced into a capillary tube.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a slow, controlled rate.

-

The temperature at which the substance begins to melt and the temperature at which it becomes completely liquid are recorded as the melting range.

Density Determination

The density of liquid sym-tetrachloroethane is determined using a pycnometer or a digital density meter.

Apparatus:

-

A calibrated pycnometer of a known volume or a digital density meter.

-

A thermostatically controlled water bath.

-

An analytical balance.

Procedure (Pycnometer Method):

-

The empty pycnometer is weighed.

-

The pycnometer is filled with sym-tetrachloroethane and placed in the water bath at a constant temperature (e.g., 20°C) until thermal equilibrium is reached.

-

The pycnometer is removed from the bath, dried, and weighed.

-

The density is calculated by dividing the mass of the liquid by the volume of the pycnometer.

Vapor Pressure Determination (Adapted from OECD Guideline 104)

The vapor pressure can be determined using the static method.

Apparatus:

-

A vacuum-tight apparatus consisting of a sample container, a pressure measuring device (manometer), and a thermostat.

Procedure:

-

A small amount of sym-tetrachloroethane is introduced into the sample container.

-

The apparatus is evacuated to remove air.

-

The sample is brought to the desired temperature in the thermostat.

-

The pressure exerted by the vapor in equilibrium with the liquid is measured by the manometer.

Water Solubility Determination (Adapted from OECD Guideline 105 - Flask Method)

The flask method is suitable for determining the water solubility of sym-tetrachloroethane.

Apparatus:

-

A flask with a stirrer.

-

A thermostatically controlled water bath or shaker.

-

A method for separating the aqueous phase from any undissolved substance (e.g., centrifugation).

-

An analytical method to determine the concentration of the substance in the aqueous phase (e.g., gas chromatography).

Procedure:

-

An excess amount of sym-tetrachloroethane is added to a known volume of water in the flask.

-

The mixture is agitated in the thermostat at a constant temperature for a sufficient time to reach equilibrium.

-

The mixture is allowed to stand to separate the phases, or centrifugation is used.

-

A sample of the aqueous phase is carefully taken and its concentration is determined by a suitable analytical method.

Octanol-Water Partition Coefficient (Kₒw) Determination (Adapted from OECD Guideline 107 - Shake Flask Method)

The shake flask method is used to determine the octanol-water partition coefficient.[10]

Apparatus:

-

Separatory funnels with stoppers.

-

A mechanical shaker.

-

A centrifuge.

-

Analytical instrumentation to determine the concentration of the substance in both phases (e.g., gas chromatography).

Procedure:

-

n-Octanol and water are mutually saturated before the experiment.

-

A known amount of sym-tetrachloroethane is dissolved in either water-saturated n-octanol or octanol-saturated water.

-

The solution is placed in a separatory funnel with the other phase.

-

The funnel is shaken until equilibrium is reached.[10]

-

The phases are separated by centrifugation.[10]

-

The concentration of sym-tetrachloroethane in each phase is determined analytically.

-

The Kₒw is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.[11]

Experimental Workflow for Property Determination

The following diagram provides a logical workflow for the experimental determination of the key physical and chemical properties of sym-tetrachloroethane.

Workflow for property determination.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. OECD test n°104: Vapour pressure - Analytice [analytice.com]

- 3. This compound: Properties, Production process and Uses_Chemicalbook [chemicalbook.com]

- 4. epa.gov [epa.gov]

- 5. atsdr.cdc.gov [atsdr.cdc.gov]

- 6. This compound - Trichloroethylene, Tetrachloroethylene, and Some Other Chlorinated Agents - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. epa.gov [epa.gov]

- 8. publications.iarc.who.int [publications.iarc.who.int]

- 9. store.astm.org [store.astm.org]

- 10. oecd.org [oecd.org]

- 11. Partition coefficient octanol/water | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

An In-Depth Technical Guide to 1,1,2,2-Tetrachloroethane (CAS Number 79-34-5)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,1,2,2-tetrachloroethane, a halogenated hydrocarbon of significant toxicological interest. This document details its chemical and physical properties, historical and current industrial relevance, metabolic fate, mechanisms of toxicity, and established analytical and experimental protocols.

Physicochemical and General Information

This compound is a dense, colorless to pale yellow liquid with a sweet, chloroform-like odor.[1][2] Historically, it was used extensively as a solvent for fats, oils, waxes, and resins, and as an intermediate in the chemical synthesis of other chlorinated hydrocarbons like trichloroethylene and tetrachloroethylene.[1][3][4] However, due to its recognized high toxicity, its use as an end-product has been significantly curtailed.[1] It is primarily encountered today as a chemical intermediate in closed systems and as a byproduct in some manufacturing processes.[1][3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 79-34-5 | [1] |

| Molecular Formula | C₂H₂Cl₄ | [4] |

| Molecular Weight | 167.85 g/mol | [4] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Odor | Sweet, chloroform-like | [1][4] |

| Odor Threshold | 1.5 ppm | [4] |

| Density | 1.59 g/cm³ | [1] |

| Boiling Point | 146.5 °C | [1] |

| Melting Point | -44 °C | [1] |

| Vapor Pressure | 5.95 mmHg at 25 °C | [4] |

| Solubility in Water | 1 g / 350 mL (approx. 2.87 g/L at 20°C) | [1][5] |

| Log Octanol/Water Partition Coefficient (log Kow) | 2.39 | [4] |

| Half-life in Air | ~60 days | [4] |

Synthesis and Industrial Relevance

The primary method for the synthesis of this compound is the chlorination of ethylene.[3] It can also be produced through the catalytic chlorination of ethane or the chlorination of 1,2-dichloroethane.[3] A high-purity product can be obtained via the chlorination of acetylene.[3] These processes are typically conducted in closed systems to maximize yield and minimize environmental release.[1]

While its use as a solvent, metal degreaser, and in paint removers has largely ceased due to its toxicity, it remains a key intermediate in the production of trichloroethylene, tetrachloroethylene, and 1,2-dichloroethylene.[1][3][4]

Metabolism and Toxicokinetics

This compound is readily absorbed following inhalation, oral, and dermal exposure.[1][3] It is extensively metabolized, primarily in the liver, by cytochrome P450 (CYP) enzymes.[1][5] The metabolic pathways involve both oxidative and reductive processes, leading to the formation of several toxic metabolites.[6]

The major metabolic pathway is believed to be the oxidation of this compound by CYP enzymes to form dichloroacetyl chloride, an unstable intermediate.[3] Dichloroacetyl chloride can then be hydrolyzed to dichloroacetic acid (DCA), a major urinary metabolite.[3] Alternatively, it can covalently bind to cellular macromolecules such as proteins and DNA, contributing to its toxicity.[3]

A minor pathway involves the reductive metabolism of this compound, which can lead to the formation of trichloroethylene and tetrachloroethylene.[3] Further metabolism of these intermediates can produce trichloroacetic acid (TCA) and trichloroethanol, which are also excreted in the urine.[7] A significant portion of the metabolized compound is ultimately exhaled as carbon dioxide.[3]

Caption: Metabolic pathways of this compound.

Toxicity

The toxicity of this compound is well-documented, with the liver and central nervous system being the primary target organs.[3][4] Acute exposure to high concentrations can cause headaches, dizziness, nausea, and in severe cases, unconsciousness and death.[4] Chronic exposure is associated with jaundice, an enlarged liver, and neurological symptoms such as tremors and numbness.[4]

Table 2: Toxicity Data for this compound

| Endpoint | Species | Route | Value | Reference |

| LC₅₀ (4 hours) | Rat | Inhalation | 1000 ppm | [1] |

| LD₅₀ | Rat | Oral | 250 - 800 mg/kg | [8] |

| LD₅₀ | Mouse | Oral | ~1350 mg/kg (lethal dose over 3 days) | [8] |

Table 3: Occupational Exposure Limits for this compound

| Organization | Limit | Value | Notes | Reference |

| OSHA | PEL (8-hr TWA) | 5 ppm | Skin | [2] |

| NIOSH | REL (10-hr TWA) | 1 ppm | Skin | [2] |

| ACGIH | TLV (8-hr TWA) | 1 ppm | Skin | [2] |

Mechanism of Hepatotoxicity

The hepatotoxicity of this compound is linked to its metabolic activation. The formation of reactive intermediates, such as dichloroacetyl chloride and free radicals, is thought to be a key initiating event.[3] These reactive species can covalently bind to cellular macromolecules, leading to cellular dysfunction and death.[3] Additionally, lipid peroxidation, initiated by free radical intermediates, can damage cellular membranes and contribute to liver injury.[9]

Caption: Proposed mechanism of this compound-induced hepatotoxicity.

Carcinogenicity

Animal studies have shown that this compound is a liver carcinogen in mice.[4] The U.S. Environmental Protection Agency (EPA) has classified it as a Group C, possible human carcinogen.[4] The genotoxic effects of this compound are considered weak, but it has been shown to bind to DNA, suggesting a potential mechanism for its carcinogenicity.[3]

Experimental Protocols

In Vivo Metabolism Study in Rodents (Adapted from Mitoma et al., 1985)

-

Objective: To determine the metabolic fate of this compound in rats and mice.

-

Animals: Male Osborne-Mendel rats and B6C3F₁ mice.

-

Acclimation: Animals are acclimated for at least one week prior to the study, with access to food and water ad libitum.

-

Dosing:

-

For subchronic studies, animals are administered unlabeled this compound in corn oil by gavage for 5 days a week for 4 weeks.

-

Following the subchronic dosing, a single dose of ¹⁴C-labeled this compound in corn oil is administered by gavage.

-

-

Sample Collection:

-

Immediately after dosing with the radiolabeled compound, animals are placed in individual metabolism cages designed for the separate collection of urine, feces, and expired air.

-

Expired air is passed through a series of traps containing solutions to capture ¹⁴CO₂ and volatile organic compounds.

-

Urine and feces are collected at specified intervals (e.g., 24, 48, 72 hours).

-

-

Analysis:

-

Radioactivity in urine, feces, and trapping solutions is quantified by liquid scintillation counting.

-

Urinary metabolites (e.g., dichloroacetic acid, trichloroacetic acid, trichloroethanol) can be identified and quantified using techniques such as gas chromatography-mass spectrometry (GC-MS) following appropriate sample preparation (e.g., extraction, derivatization).

-

-

Data Interpretation: The distribution of radioactivity among expired air, urine, and feces provides a quantitative measure of the routes of excretion. The identification and quantification of metabolites elucidate the metabolic pathways.

Assessment of Hepatotoxicity in Mice (Adapted from Paolini et al., 1992)

-

Objective: To evaluate the acute hepatotoxic effects of this compound in mice.

-

Animals: Male and female mice (e.g., BALB/c).

-

Dosing: A single intraperitoneal injection of this compound dissolved in a suitable vehicle (e.g., corn oil). Control animals receive the vehicle only.

-

Endpoint Evaluation (e.g., 24 hours post-dosing):

-

Animals are euthanized, and blood is collected for serum biochemistry analysis (e.g., alanine aminotransferase (ALT), aspartate aminotransferase (AST)).

-

The liver is excised, weighed, and portions are taken for histopathological examination and preparation of subcellular fractions (microsomes and cytosol).